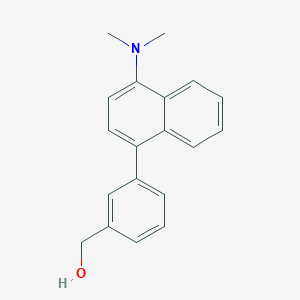
(3-(4-(Dimethylamino)naphthalen-1-yl)phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(4-(Dimethylamino)naphthalen-1-yl)phenyl)methanol is an organic compound that features a naphthalene ring substituted with a dimethylamino group and a phenylmethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(4-(Dimethylamino)naphthalen-1-yl)phenyl)methanol typically involves the reaction of 4-(dimethylamino)naphthalene-1-carbaldehyde with phenylmagnesium bromide, followed by hydrolysis. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed in an anhydrous solvent such as tetrahydrofuran (THF). The reaction mixture is then quenched with water, and the product is extracted using an organic solvent like dichloromethane.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(3-(4-(Dimethylamino)naphthalen-1-yl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces the corresponding alcohol.
Substitution: Produces substituted derivatives with various functional groups.
Scientific Research Applications
(3-(4-(Dimethylamino)naphthalen-1-yl)phenyl)methanol has several applications in scientific research:
Chemistry: Used as a fluorescent probe due to its photophysical properties.
Biology: Employed in the study of cellular processes and as a marker in fluorescence microscopy.
Medicine: Investigated for its potential therapeutic properties, including its role in drug delivery systems.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of (3-(4-(Dimethylamino)naphthalen-1-yl)phenyl)methanol involves photoinduced intramolecular charge transfer (ICT). Upon excitation, the electron-donating dimethylamino group transfers an electron to the electron-accepting naphthalene ring, resulting in a highly dipolar excited state. This property is exploited in various applications, including fluorescence quenching and sensing.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-[4-(Dimethylamino)phenyl]-1-(naphthalen-1-yl)prop-2-en-1-one: A chalcone derivative with similar photophysical properties.
3-(4-Diethylamino-phenyl)-1-(1-hydroxy-naphthalen-2-yl)-propenone: Another compound with a naphthalene ring and an amino group.
Uniqueness
(3-(4-(Dimethylamino)naphthalen-1-yl)phenyl)methanol is unique due to its specific structural arrangement, which allows for efficient intramolecular charge transfer. This makes it particularly useful in applications requiring high fluorescence sensitivity and stability.
Properties
Molecular Formula |
C19H19NO |
|---|---|
Molecular Weight |
277.4 g/mol |
IUPAC Name |
[3-[4-(dimethylamino)naphthalen-1-yl]phenyl]methanol |
InChI |
InChI=1S/C19H19NO/c1-20(2)19-11-10-16(17-8-3-4-9-18(17)19)15-7-5-6-14(12-15)13-21/h3-12,21H,13H2,1-2H3 |
InChI Key |
OYKTVOIDACLOMZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C2=CC=CC=C21)C3=CC=CC(=C3)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,10-Dimethoxy-8,9-dimethyl-2,3,4,6,11,11A-hexahydro-1H-pyrazino[1,2-B]isoquinoline](/img/structure/B11844913.png)
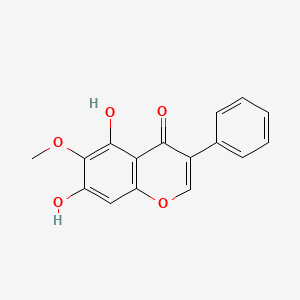

![N-(2-Thia-1,4-diazaspiro[4.5]dec-3-en-3-yl)benzamide](/img/structure/B11844937.png)
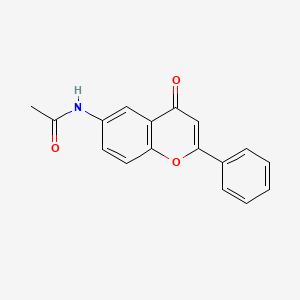

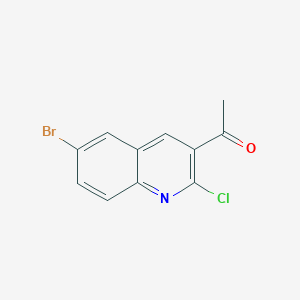
![Ethyl 1-ethyl-4-[(prop-2-en-1-yl)oxy]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B11844955.png)
![n-Benzyl-6-chloro-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11844962.png)
![6-(10,10-Difluoro-2,7-diazaspiro[4.5]decan-2-yl)picolinonitrile](/img/structure/B11844966.png)
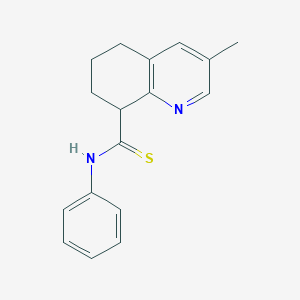

![1'-Pivaloylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11844976.png)

